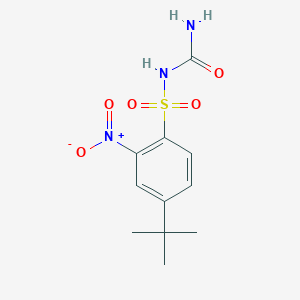
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- is a heterocyclic organic compound. It is a derivative of pyridine, featuring two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be synthesized through several methods. One common approach involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The product can be purified by recrystallization from ethanol or through flash chromatography using a petroleum/ethyl acetate mixture .
Industrial Production Methods
Industrial production of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an inhibitor in enzymatic reactions, particularly butyrobetaine hydroxylase.
Industry: The compound is used in the production of metal-organic frameworks and other advanced materials.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- involves its interaction with specific molecular targets. For instance, as an inhibitor of butyrobetaine hydroxylase, it competes with the natural substrate, thereby reducing the enzyme’s activity . In pharmaceutical applications, derivatives of this compound, such as nifedipine, act as calcium channel blockers, inhibiting the influx of calcium ions into cardiac and smooth muscle cells .
類似化合物との比較
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be compared with other pyridinedicarboxylic acids:
2,3-Pyridinedicarboxylic acid (Quinolinic acid): Known for its role in neurotoxicity.
2,4-Pyridinedicarboxylic acid (Lutidinic acid): Used in coordination chemistry.
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid): Utilized in the synthesis of coordination polymers.
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): Important in the formation of bacterial spores.
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): Applied in organic synthesis.
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- lies in its specific applications in pharmaceuticals and its role as an enzyme inhibitor, which distinguishes it from other isomers .
特性
CAS番号 |
137840-06-3 |
|---|---|
分子式 |
C7H7NO4 |
分子量 |
169.13 g/mol |
IUPAC名 |
1,2-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-2,8H,3H2,(H,9,10)(H,11,12) |
InChIキー |
YIEDXDAMWYTGHE-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=CN1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


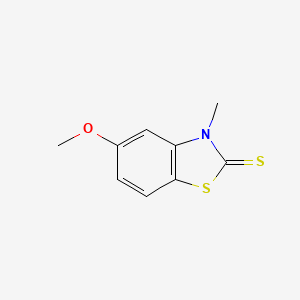
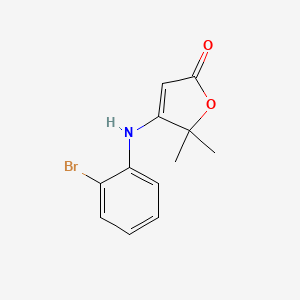
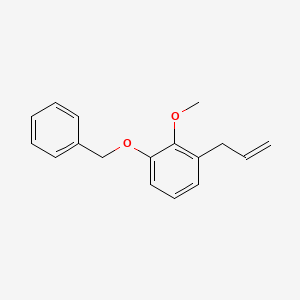
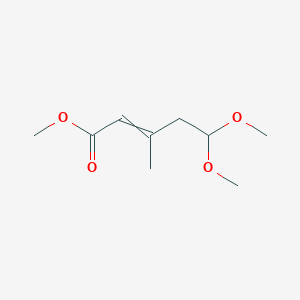
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
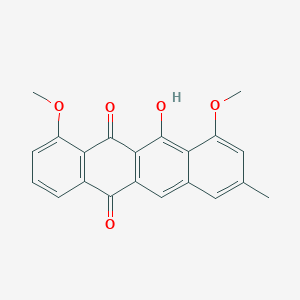
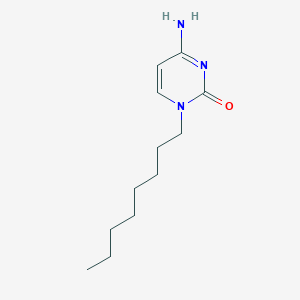
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
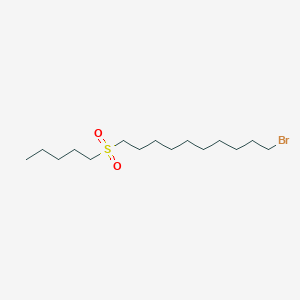
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

